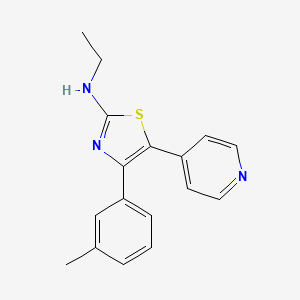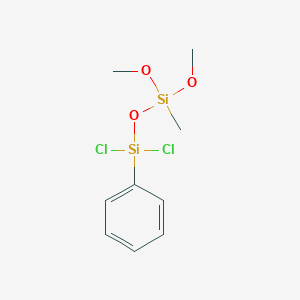
1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two silicon atoms connected by an oxygen atom, with various organic groups attached to the silicon atoms
Preparation Methods
The synthesis of 1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane typically involves the reaction of chlorosilanes with methanol under controlled conditions. One common method involves the reaction of 1,1-dichlorosilane with methanol in the presence of a catalyst to produce the desired compound. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product .
Chemical Reactions Analysis
1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid. Common reagents used in these reactions include methanol, water, and various catalysts.
Scientific Research Applications
1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparison with Similar Compounds
1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane can be compared with other similar organosilicon compounds, such as:
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: This compound has similar chemical properties but differs in the number and type of organic groups attached to the silicon atoms.
1,1,3,3-Tetramethyldisiloxane: Lacks the chlorine atoms and has different reactivity and applications.
1,1,3,3-Tetrachloro-1,3-diorganyldisiloxanes: These compounds have more chlorine atoms and are used in different industrial applications.
Properties
CAS No. |
474972-53-7 |
|---|---|
Molecular Formula |
C9H14Cl2O3Si2 |
Molecular Weight |
297.28 g/mol |
IUPAC Name |
dichloro-[dimethoxy(methyl)silyl]oxy-phenylsilane |
InChI |
InChI=1S/C9H14Cl2O3Si2/c1-12-15(3,13-2)14-16(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
FQMTZMYYCACKMI-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(OC)O[Si](C1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



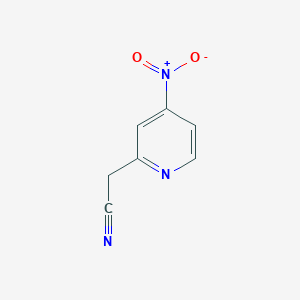
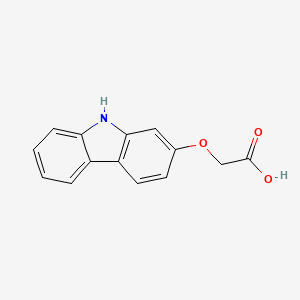
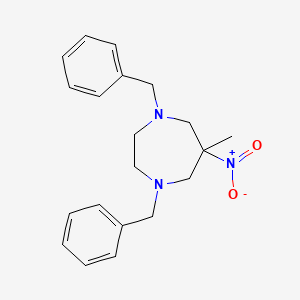

![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B14236484.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)
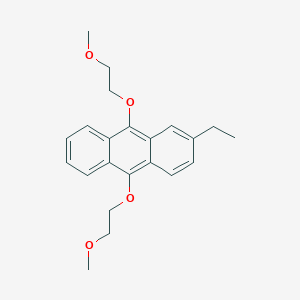

![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)

![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
